Cas no 2416231-52-0 (Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate)

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 化学的及び物理的性質
名前と識別子
-
- EN300-7462565
- 2416231-52-0
- butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
- Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
-
- インチ: 1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16)
- InChIKey: UQSPVBPXYKVFFX-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(CC(C(=O)OCCCC)NC(C)=O)=NS1
計算された属性
- せいみつぶんしりょう: 305.0600902g/mol
- どういたいしつりょう: 305.0600902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 109Ų
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7462565-1.0g |
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95.0% | 1.0g |
$2101.0 | 2025-03-11 | |
1PlusChem | 1P028XRO-250mg |
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95% | 250mg |
$1348.00 | 2023-12-18 | |
1PlusChem | 1P028XRO-500mg |
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95% | 500mg |
$2087.00 | 2023-12-18 | |
Enamine | EN300-7462565-5.0g |
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95.0% | 5.0g |
$6092.0 | 2025-03-11 | |
Enamine | EN300-7462565-10.0g |
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95.0% | 10.0g |
$9032.0 | 2025-03-11 | |
1PlusChem | 1P028XRO-1g |
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95% | 1g |
$2659.00 | 2023-12-18 | |
1PlusChem | 1P028XRO-50mg |
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95% | 50mg |
$753.00 | 2024-05-22 | |
1PlusChem | 1P028XRO-100mg |
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95% | 100mg |
$963.00 | 2024-05-22 | |
Enamine | EN300-7462565-0.5g |
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95.0% | 0.5g |
$1638.0 | 2025-03-11 | |
Enamine | EN300-7462565-0.25g |
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |
2416231-52-0 | 95.0% | 0.25g |
$1040.0 | 2025-03-11 |
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoateに関する追加情報
Recent Advances in the Study of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate (CAS: 2416231-52-0)
The compound Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate (CAS: 2416231-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the unique structural features of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate, which include a 1,2,4-thiadiazole ring and an acetamido propanoate moiety. These structural elements are known to confer significant bioactivity, particularly in the context of antimicrobial and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
The synthesis of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has been optimized in recent years, with several research groups reporting improved yields and purity. A key advancement involves the use of microwave-assisted synthesis, which reduces reaction times and enhances selectivity. Additionally, computational modeling studies have provided insights into the compound's mechanism of action, suggesting that it interacts with bacterial cell wall synthesis enzymes, thereby disrupting microbial growth.
Beyond its antimicrobial properties, preliminary in vitro studies have indicated that Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate may also possess anti-inflammatory and anticancer activities. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the production of pro-inflammatory cytokines in macrophage cells, suggesting potential applications in treating inflammatory diseases. Furthermore, molecular docking studies have identified potential interactions with cancer-related proteins, opening avenues for future research in oncology.
Despite these promising findings, challenges remain in the development of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current research efforts are focused on derivatization and formulation strategies to enhance the compound's pharmacokinetic properties.
In conclusion, Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate represents a promising candidate for drug development, with demonstrated bioactivity across multiple therapeutic areas. Continued research into its mechanism of action, optimization of its chemical properties, and evaluation of its safety profile will be critical for advancing this compound toward clinical applications. The integration of synthetic chemistry, computational biology, and pharmacological studies will be essential in unlocking its full therapeutic potential.
2416231-52-0 (Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate) 関連製品
- 2413904-03-5(tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate)
- 1934564-77-8(Cyclobutyl(2,4-dichloropyridin-3-yl)methanone)
- 1379877-23-2(3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2172026-36-5(benzyl N-{3-(chlorosulfonyl)methyl-3-phenylcyclobutyl}carbamate)
- 1251576-24-5(2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)
- 172215-95-1(2-Acetamino-5-chloro-3-nitro benzotrifluoride)
- 1796947-25-5(4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide)
- 217661-99-9(1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one)
- 2172084-01-2(1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
- 2411333-34-9((2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide)




